REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[N:20]=[C:19]([Cl:24])[CH:18]=[C:17]2[Cl:25].Br[CH2:27][C:28]1[CH:35]=[CH:34][C:31]([C:32]#[N:33])=[CH:30][CH:29]=1>C1COCC1>[Br:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[N:20]=[C:19]([Cl:24])[C:18]([CH2:27][C:28]1[CH:35]=[CH:34][C:31]([C:32]#[N:33])=[CH:30][CH:29]=1)=[C:17]2[Cl:25]
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Name
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|
Quantity
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1.4 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
12 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.8 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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Quantity
|
1.8 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C(=CC(=NC2=CC1)Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC=1C=C2C(=CC(=NC2=CC1)Cl)Cl
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Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.52 g
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Type
|
reactant
|
Smiles
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BrCC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise via syringe
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Type
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STIRRING
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Details
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The mixture was stirred at −78° C. for 30 minutes
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Duration
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30 min
|
Type
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STIRRING
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Details
|
After an additional 10 minutes of stirring at −78° C.
|
Duration
|
10 min
|
Type
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CUSTOM
|
Details
|
the reaction was transferred to an ice bath
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Type
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TEMPERATURE
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Details
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warmed to ambient temperature over 5 hours
|
Duration
|
5 h
|
Type
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CUSTOM
|
Details
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The reaction was quenched with water
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase was dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica gel, 0-5% EtOAc-Hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C#N)C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |